molecular formula C6H5BBrFO3 B1521929 (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid CAS No. 1309980-99-1

(6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid

Cat. No. B1521929
M. Wt: 234.82 g/mol
InChI Key: BTRGQSVQZIGVLU-UHFFFAOYSA-N
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Description

“(6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid” is a boronic acid derivative . It plays a significant role in the field of medicinal chemistry.


Synthesis Analysis

The synthesis methods for similar boronic acids are diverse. Common methods include the reaction of boronic esters with sodium hydroxide, and the reaction of fluorobenzoic acid with triphenylboron .


Molecular Structure Analysis

The molecular structure of “(6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid” can be represented by the linear formula: Br(F)C6H5(I)B(OH)2 .


Chemical Reactions Analysis

Boronic acids, including “(6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid”, can participate in various chemical reactions. They can act as catalysts in cross-coupling reactions and participate in organic synthesis reactions such as Suzuki coupling reactions and Stille coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can vary. For example, 3-Hydroxyphenylboronic acid, a similar compound, is a solid that is soluble in water and has good thermal and chemical stability .

Scientific Research Applications

Synthesis and Structural Analysis

Boronic acids are pivotal in synthetic chemistry, especially in Suzuki cross-coupling reactions, which are fundamental for constructing complex molecules. The study by Das et al. (2003) illustrates the synthesis and crystal structure of a related boronic acid derivative, showcasing its potential in constructing glucose-sensing materials Das et al., 2003. Similarly, Karabacak et al. (2014) conducted experimental and computational studies on 3-bromophenylboronic acid, providing insights into its structural and spectroscopic properties Karabacak et al., 2014.

Sensing Applications

Boronic acids are renowned for their ability to form reversible complexes with diols, enabling their use in sensors for detecting sugars and other biomolecules. Dowlut & Hall (2006) discovered a new class of carbohydrate-binding boronic acids, highlighting their potential for complexing glycosides in neutral water, which is crucial for biological applications Dowlut & Hall, 2006. Mu et al. (2012) explored the optical modulation of phenyl boronic acid-grafted polymers, demonstrating their application in saccharide recognition, which is essential for medical diagnostics Mu et al., 2012.

Safety And Hazards

Boronic acids can pose certain hazards. For example, they may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It is recommended to use personal protective equipment and ensure adequate ventilation when handling these compounds .

properties

IUPAC Name

(6-bromo-2-fluoro-3-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrFO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRGQSVQZIGVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)O)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659405
Record name (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid

CAS RN

1309980-99-1
Record name Boronic acid, B-(6-bromo-2-fluoro-3-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309980-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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